molecular formula C18H19NO3 B5542622 N-1,3-benzodioxol-5-yl-4-tert-butylbenzamide

N-1,3-benzodioxol-5-yl-4-tert-butylbenzamide

Cat. No.: B5542622
M. Wt: 297.3 g/mol
InChI Key: VULHNINNOCCYOP-UHFFFAOYSA-N
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Description

N-1,3-benzodioxol-5-yl-4-tert-butylbenzamide, also known as BDB, is a chemical compound that has gained significant attention in the scientific research community due to its unique properties. BDB is a synthetic compound that belongs to the class of phenethylamines, which are known for their psychoactive effects. However, BDB has been primarily studied for its potential therapeutic applications and its mechanism of action in the body.

Scientific Research Applications

Synthesis and Catalytic Applications

One study focused on the synthesis of rigid P-chiral phosphine ligands, which are crucial for catalytic applications, particularly in asymmetric hydrogenation of functionalized alkenes. These ligands, including derivatives like 2,3-bis(tert-butylmethylphosphino)quinoxaline and 1,2-bis(tert-butylmethylphosphino)-4,5-(methylenedioxy)benzene, exhibit excellent enantioselectivities and high catalytic activities. Such research demonstrates the potential of similar structured compounds in pharmaceutical ingredient synthesis, offering a pathway to explore N-1,3-benzodioxol-5-yl-4-tert-butylbenzamide's applications in catalysis and drug synthesis (Imamoto et al., 2012).

Organic Synthesis and Ligand Efficiency

Another area of application is in the development of novel synthetic routes for organic compounds. For instance, the study on reactions of 2,2′-diselenobis(N-alkylbenzamides) with peroxides highlights innovative synthetic methodologies that could be applicable to compounds like this compound. This research outlines a free-radical synthesis approach, providing insights into potential synthetic pathways that could enhance the ligand efficiency and broaden the applicability of similar compounds (Fong & Schiesser, 1995).

Photophysical Properties

The study of photophysical properties and the aggregation-induced emission (AIE) phenomenon is another significant application. Research on compounds like N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-tert-butylbenzamide, which shares structural similarities with this compound, reveals mechanisms behind emission enhancement in condensed states. Such insights are crucial for developing new materials with potential applications in organic electronics, sensors, and fluorescence imaging (Li et al., 2015).

Mechanism of Action

While the specific mechanism of action for “N-1,3-benzodioxol-5-yl-4-tert-butylbenzamide” is not mentioned in the search results, related compounds have shown anticancer activity against various cancer cell lines . For instance, one compound caused cell cycle arrest at the S phase and induced apoptosis in cancer cells .

Future Directions

The future directions for “N-1,3-benzodioxol-5-yl-4-tert-butylbenzamide” and related compounds could involve further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of these molecules . This could potentially lead to the development of more effective anticancer agents .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-tert-butylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-18(2,3)13-6-4-12(5-7-13)17(20)19-14-8-9-15-16(10-14)22-11-21-15/h4-10H,11H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VULHNINNOCCYOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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